molecular formula C10H14N2O2 B1482572 3-Cyclopropyl-6-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098101-97-2

3-Cyclopropyl-6-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B1482572
CAS No.: 2098101-97-2
M. Wt: 194.23 g/mol
InChI Key: HIZDVXUMYDHPKD-UHFFFAOYSA-N
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Description

3-Cyclopropyl-6-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound that belongs to the class of pyrimidinediones. This compound features a cyclopropyl group at the third position and a propyl group at the sixth position of the tetrahydropyrimidine ring. Pyrimidinediones are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-6-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can be achieved through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of cyclopropylamine with ethyl acetoacetate in the presence of a base, followed by cyclization with urea under acidic conditions. The reaction typically requires heating and can be carried out in a solvent such as ethanol.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature, and pressure conditions, as well as the use of catalysts to enhance the reaction rate and selectivity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and propyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the carbonyl groups in the pyrimidinedione ring to hydroxyl groups, forming diols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrogen atoms on the cyclopropyl or propyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of cyclopropyl ketones or propyl alcohols.

    Reduction: Formation of diols.

    Substitution: Formation of substituted pyrimidinediones with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-6-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses, contributing to its biological effects.

Comparison with Similar Compounds

    6-Cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: Similar structure but lacks the propyl group at the sixth position.

    3-Propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: Similar structure but lacks the cyclopropyl group at the third position.

    1,2,3,4-Tetrahydropyrimidine-2,4-dione: The parent compound without any substituents.

Uniqueness: 3-Cyclopropyl-6-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to the presence of both cyclopropyl and propyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents may enhance its binding affinity to specific molecular targets and contribute to its distinct pharmacological profile.

Properties

IUPAC Name

3-cyclopropyl-6-propyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-3-7-6-9(13)12(8-4-5-8)10(14)11-7/h6,8H,2-5H2,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZDVXUMYDHPKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N(C(=O)N1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclopropyl-6-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 2
3-Cyclopropyl-6-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 3
3-Cyclopropyl-6-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 4
3-Cyclopropyl-6-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 5
3-Cyclopropyl-6-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 6
3-Cyclopropyl-6-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

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